molecular formula C25H30N2O4S B11405574 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11405574
M. Wt: 454.6 g/mol
InChI Key: XIVBMZJSEYVGBJ-UHFFFAOYSA-N
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Description

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features both benzofuran and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzofuran and benzothiophene intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The benzothiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of microwave-assisted synthesis (MWI) for faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran and benzothiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-15-11-16(2)22-17(14-31-19(22)12-15)13-21(28)27-25-23(24(29)26-9-6-10-30-3)18-7-4-5-8-20(18)32-25/h11-12,14H,4-10,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XIVBMZJSEYVGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)C

Origin of Product

United States

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